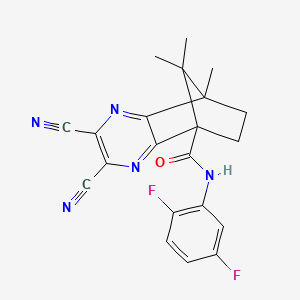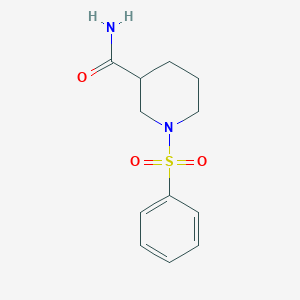![molecular formula C20H26N2O4S2 B4202364 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide](/img/structure/B4202364.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide
Übersicht
Beschreibung
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include diethylamine, sulfonyl chloride, and methoxyphenyl derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistency and quality. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-[(dimethylamino)sulfonyl]-2-methoxyphenyl}-3-(phenylthio)propanamide
- N-{5-[(diethylamino)sulfonyl]-2-ethoxyphenyl}-3-(phenylthio)propanamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(phenylsulfanyl)propanamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its diethylamino and sulfonyl groups, combined with the methoxyphenyl and phenylthio moieties, make it a versatile compound with diverse applications.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-22(5-2)28(24,25)17-11-12-19(26-3)18(15-17)21-20(23)13-14-27-16-9-7-6-8-10-16/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRSYPYLLFSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(3-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4202296.png)


![4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzenesulfonamide](/img/structure/B4202313.png)

![N-[2-(phenylsulfanyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4202327.png)


![1-[5-[(4-Chlorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone](/img/structure/B4202356.png)

![N-[3-(1-hydroxyethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B4202375.png)
![3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4202383.png)

